N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine
Description
N2,N7,7-Trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core with methyl substitutions at the N2, N7, and C7 positions. Patent data from Bondke et al. (2015) highlights its role in inhibiting CDK activity, leading to anti-proliferative effects in breast (MCF7) and colorectal (HCT116) cancer cell lines (IC50 < 1 µM) and reducing tumor growth by 65% in xenograft models at 100 mg/kg daily doses .
Properties
IUPAC Name |
7-N,7-N,2-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-4-8-11-7(10)5-9(13(2)3)14(8)12-6/h4-5H,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQDKINHNBZCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diamino-1H-pyrazole with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C9H13N5
- SMILES : CC1=NN2C(=C1)N=C(C=C2N(C)C)N
- InChIKey : UHQDKINHNBZCTF-UHFFFAOYSA-N
Biological Activities
The compound has been explored for its biological activities, particularly in the following areas:
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit anticancer properties through various mechanisms:
- Kinase Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a study indicated that related compounds exhibited IC50 values as low as 0.09 µM against CDK2, suggesting strong inhibitory effects on cancer cell proliferation .
- Cell Line Studies : In vitro studies have revealed that N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine and its derivatives can induce cytotoxicity in various cancer cell lines. For example, a related study reported significant cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 µM.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Pyrazolo[1,5-a]pyrimidine derivatives have shown broad-spectrum efficacy against various bacterial and fungal strains:
- Antibacterial Activity : Certain derivatives have demonstrated significant inhibition of bacterial growth, making them potential candidates for developing new antimicrobial agents.
- Antifungal Activity : Similar compounds have been tested against fungal pathogens and exhibited promising antifungal properties.
Phosphodiesterase Inhibition
Research indicates that some pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit phosphodiesterase enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases and conditions associated with dysregulated phosphodiesterase activity.
Case Studies
Several case studies have highlighted the efficacy of this compound and its derivatives:
Case Study 1: Dual Inhibition of CDK2 and TRKA Kinases
A study focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives to evaluate their dual inhibition potential towards CDK2 and TRKA kinases. Selected compounds demonstrated potent activity with IC50 values indicating effective inhibition at low concentrations. The findings suggest that these compounds could serve as lead candidates for developing dual-targeted therapies against cancer .
Case Study 2: Antimicrobial Assays
In a comparative study of various pyrazolo derivatives against microbial strains, this compound exhibited notable antimicrobial effects. The results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi, supporting its potential use in developing new antimicrobial therapies.
Table 1: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives are well-established CDK inhibitors. Key analogs and their properties include:
Compound 66 (Unspecified substituents)
- Targets : CDK9 (IC50 = 1.1 µM), CDK7, and CDK2 .
- Activity : Broad-spectrum CDK inhibition reduces selectivity but demonstrates efficacy in cell growth assays (IC50 < 1 µM) and in vivo tumor models .
- Limitations : Lack of isoform selectivity may lead to off-target effects.
BS-181 (5-N-(6-Aminohexyl)-7-N-benzyl-3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diamine)
- Target : Selective CDK7 inhibitor with minimal activity against CDK9 or CDK2 .
- Advantages : High selectivity improves therapeutic safety; soluble in DMSO for experimental use .
Pyrazolo[4,3-d]pyrimidine CDK7 Inhibitor (Kovalová et al., 2023)
- Target : CDK7 (IC50 = 14 nM) with >100-fold selectivity over CDK9 and CDK2 .
- Structural Insight : Replacement of the pyrazolo[1,5-a]pyrimidine core with pyrazolo[4,3-d]pyrimidine enhances CDK7 binding specificity .
Pyrazolo[1,5-a]pyrimidine Derivatives Targeting Other Enzymes
DPP-4 Inhibitors (Shen et al., 2020)
- Modifications : Introduction of hydrophilic groups (e.g., hydroxyl, carboxamide) redirects activity toward dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes .
- Example : Compound 12a (unsubstituted pyrazolo[1,5-a]pyrimidine) achieves DPP-4 inhibition with IC50 = 8.2 nM .
α-Glucosidase Inhibitors (Peytam et al., 2020)
- Substituents: 6-Amino-pyrazolo[1,5-a]pyrimidines with aryl groups exhibit α-glucosidase inhibition (IC50 = 12–45 µM), suggesting antidiabetic applications .
Structural Modifications Impacting Selectivity and Potency
Fluorinated Derivatives
Triazolo[1,5-a]pyrimidine Analogs
- 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine : Replacement of the pyrazole ring with triazole alters electron distribution, reducing kinase affinity but enabling applications in agrochemicals .
RET Kinase Inhibitors (WF-47-JS03)
- Substituents : 3,4-Dimethoxyphenyl and methylpiperidinyl groups enable RET kinase inhibition (PDB: 6VHG), demonstrating scaffold versatility for diverse targets .
Biological Activity
N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine (CAS No. 2369-83-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C9H13N5
- Molecular Weight: 191.23 g/mol
- Structure: The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit their biological activity through:
- Enzyme Inhibition: Many derivatives show inhibitory effects on key enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation.
- Antitumor Activity: Compounds have been synthesized and tested for their potential to inhibit tumor growth by targeting specific cancer cell lines.
- Antimicrobial Properties: Some studies suggest activity against various pathogens, including bacteria and protozoa.
Biological Activity Overview
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Inhibition of Dihydrofolate Reductase
In a study examining the inhibitory effects on Plasmodium falciparum DHFR, this compound was found to have promising activity. The compound exhibited a Ki value ranging from 1.3 to 243 nM against various strains of the parasite. This suggests potential as an antimalarial agent, particularly in combating drug-resistant strains.
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
